An In-depth Technical Guide to PTAD-PEG4-alkyne: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to PTAD-PEG4-alkyne: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)phenyl)-1,2,4-triazolidine-3,5-dione (PTAD-PEG4-alkyne), a heterobifunctional linker revolutionizing the field of bioconjugation. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in tyrosine-selective protein modification and subsequent bioorthogonal ligation.
Core Concepts: Introduction to PTAD-PEG4-alkyne
PTAD-PEG4-alkyne is a powerful tool for creating precisely engineered bioconjugates. It features three key components:
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A 4-Phenyl-3H-1,2,4-triazoline-3,5(dione) (PTAD) moiety: This group exhibits remarkable selectivity for the phenolic side chain of tyrosine residues on proteins and peptides. This "tyrosine-click" reaction is rapid and occurs under mild, biocompatible conditions.
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A tetraethylene glycol (PEG4) spacer: This hydrophilic linker enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and provides spatial separation between the conjugated molecules.
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A terminal alkyne group: This functional handle enables the covalent attachment of a second molecule of interest—such as a drug, a fluorescent dye, or a biotin tag—through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.
This unique combination of features makes PTAD-PEG4-alkyne an invaluable reagent for applications ranging from the construction of antibody-drug conjugates (ADCs) to the fluorescent labeling of proteins for imaging studies.
Chemical Structure and Physicochemical Properties
The chemical structure of PTAD-PEG4-alkyne is presented below:
SMILES: COC1=C(OCCNC(CCOCCOCCOCCOCC#C)=O)C=CC(N2C(NNC2=O)=O)=C1
A summary of its key physicochemical properties is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₂N₄O₉ | |
| Molecular Weight | 508.52 g/mol | |
| Appearance | Colorless oil or solid | |
| Purity | Typically ≥95% or ≥98% | |
| Solubility | Soluble in Methanol (MeOH), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) | |
| Storage Conditions | Store at -20°C for long-term stability |
Experimental Protocols
The use of PTAD-PEG4-alkyne in bioconjugation is a two-step process: 1) tyrosine-selective labeling of the protein of interest, and 2) copper-catalyzed click chemistry to attach a payload. Detailed protocols for each step are provided below.
Tyrosine-Selective Protein Labeling with PTAD-PEG4-alkyne
This protocol outlines the steps for the selective modification of tyrosine residues on a target protein using PTAD-PEG4-alkyne. The process involves the in situ activation of the PTAD precursor (urazole) to its reactive triazolinedione form.
Materials:
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PTAD-PEG4-alkyne (or its urazole precursor)
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Activating agent: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or a similar oxidizing agent.
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Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
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Protein of interest in a suitable buffer (e.g., phosphate buffer, Tris buffer, pH 6-9)
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Quenching reagent (optional, e.g., excess tyrosine or tryptophan)
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Purification system (e.g., size-exclusion chromatography columns)
Protocol:
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Reagent Preparation:
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Prepare a stock solution of the PTAD-PEG4-alkyne urazole precursor in anhydrous DMF (e.g., 10 mM).
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Prepare a stock solution of the activating agent (e.g., DBDMH) in anhydrous DMF at an equimolar concentration to the PTAD precursor.
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Activation of PTAD-PEG4-alkyne:
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In a microcentrifuge tube, mix equal volumes of the PTAD-PEG4-alkyne urazole precursor and the activating agent stock solutions.
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Vortex the mixture gently. A color change from colorless to a light cranberry red indicates the formation of the active PTAD reagent.
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Place the activated PTAD reagent on ice and use it within 30 minutes for protein modification.
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Protein Labeling Reaction:
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To the activated PTAD-PEG4-alkyne solution, add the protein solution. A 10-fold molar excess of the PTAD reagent relative to the protein is a good starting point. The protein concentration should be at least 1 mg/mL.
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Gently mix the reaction and incubate at room temperature for up to 30 minutes. The reaction is typically complete within 5 minutes.
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Note on Buffers: The reaction is efficient in various buffers such as PBS and Tris. However, if side reactions with lysine residues due to PTAD decomposition are a concern, the inclusion of Tris buffer can help scavenge the isocyanate by-products.
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Quenching and Purification:
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(Optional) Quench any unreacted PTAD reagent by adding an excess of a scavenger like free tyrosine or tryptophan.
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Remove the excess, unreacted PTAD-PEG4-alkyne and by-products to obtain the purified alkyne-modified protein. This is typically achieved using size-exclusion chromatography (e.g., a desalting column).
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule) to the alkyne-modified protein.
Materials:
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Alkyne-modified protein in an appropriate buffer (e.g., PBS)
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Azide-containing molecule of interest
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Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
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Copper(I)-stabilizing ligand stock solution (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine, 100 mM in water)
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Reducing agent stock solution (e.g., sodium ascorbate, 100 mM in water, freshly prepared)
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Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
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Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule. The molar ratio will depend on the specific application and may require optimization, but a 10-fold molar excess of the azide reagent is a common starting point.
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Preparation of the Catalyst Complex:
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In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution.
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